2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one
CAS No.:
Cat. No.: VC17684021
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-ethyl-6-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C12H13NO/c1-3-9-7-12(14)10-6-8(2)4-5-11(10)13-9/h4-7H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | DYVMOBINABFKCI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)C2=C(N1)C=CC(=C2)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure consists of a partially hydrogenated quinoline ring system, where the 1,4-dihydroquinolin-4-one moiety is substituted with an ethyl group at position 2 and a methyl group at position 6. The planar aromatic quinoline ring is modified by reduction at the 1,4-positions, introducing a ketone group at position 4. This structural configuration impacts electronic distribution, influencing reactivity and intermolecular interactions .
Table 1: Key Identifiers of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one
| Property | Value |
|---|---|
| CAS Number | 123637-44-5 |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Spectroscopic Validation
While direct spectroscopic data for this compound is limited in the literature, analogous dihydroquinolinone derivatives have been characterized using NMR, NMR, and IR spectroscopy . For example, the carbonyl group in the 4-position typically exhibits a strong absorption band near 1680–1700 cm in IR spectra. In NMR, the ethyl and methyl substituents would appear as distinct multiplets and singlets, respectively, with coupling constants reflecting their spatial arrangement .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-ethyl-6-methyl-1,4-dihydroquinolin-4-one can be inferred from methodologies applied to structurally related compounds. A common approach involves cyclocondensation reactions, such as the Knorr quinoline synthesis, where a β-keto ester reacts with an aniline derivative. For instance, ethyl acetoacetate and 2-ethyl-6-methylaniline could undergo cyclization under acidic conditions to form the dihydroquinolinone framework .
Alternative routes may employ transition metal-catalyzed reactions or microwave-assisted synthesis to enhance yield and purity. A study on similar 1,2-dihydroquinoline derivatives utilized aza-Michael addition reactions between hydrazinylquinolinones and ethyl propiolate, achieving stereoselective products under refluxing ethanol . Adapting such methods, the target compound could be synthesized via nucleophilic attack on an activated alkyne, followed by cyclization.
Industrial Production Challenges
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its hydrophobic alkyl groups and polar ketone moiety. It is expected to exhibit limited solubility in water but higher solubility in organic solvents like ethanol, dimethylformamide (DMF), or dichloromethane. Stability studies on similar dihydroquinolinones indicate susceptibility to oxidation, particularly at the dihydro ring positions, necessitating storage under inert atmospheres .
Thermal Behavior
While experimental data on thermal decomposition are unavailable, thermogravimetric analysis (TGA) of related compounds suggests decomposition onset temperatures above 200°C. The ethyl and methyl substituents may lower melting points compared to unsubstituted dihydroquinolinones due to reduced crystal lattice energy .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The aromatic ring in 2-ethyl-6-methyl-1,4-dihydroquinolin-4-one is electron-deficient due to the electron-withdrawing ketone group, directing electrophilic attacks to the 5- and 7-positions. Nitration or sulfonation reactions would proceed under strongly acidic conditions, yielding nitro- or sulfonato-derivatives .
Reduction and Oxidation
The ketone at position 4 can be reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride (). Conversely, oxidation of the dihydro ring with or could yield fully aromatic quinolinone derivatives .
Table 2: Representative Reactions of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ketone Reduction | , EtOH | 4-Hydroxy-1,4-dihydroquinoline |
| Aromatic Nitration | , | 5-Nitro derivative |
| Oxidation | , | Quinolin-4-one |
Comparative Analysis with Analogous Compounds
2-Ethyl-1-methyl-3-phenyl-1,4-dihydroquinolin-4-one
This analog (CAS 80806-64-0) replaces the 6-methyl group with a phenyl ring, increasing molecular weight to 263.34 g/mol and enhancing aromatic stacking interactions. The phenyl group directs electrophilic substitution to the meta position, altering reactivity compared to the methyl-substituted derivative .
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